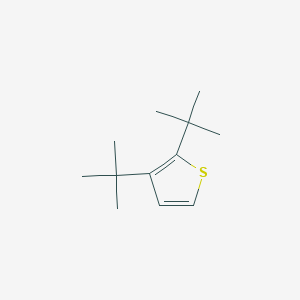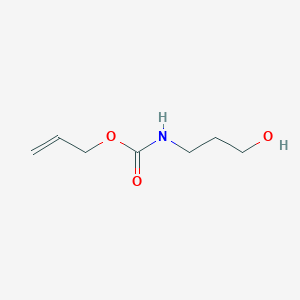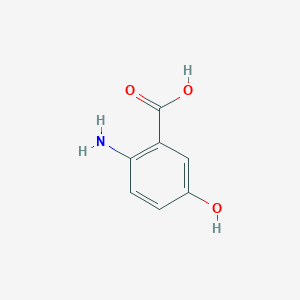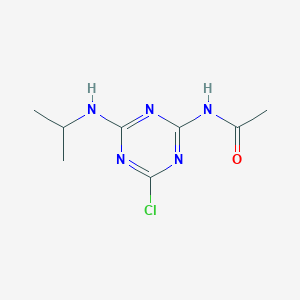![molecular formula C18H16N2O3 B142644 (5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid CAS No. 127653-90-1](/img/structure/B142644.png)
(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-benzazepine core, which is a fused ring system combining pyridine and benzazepine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the carboxypentylidene group through reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid” would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Alteration of biochemical pathways to produce a desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido-benzazepines: Compounds with similar fused ring structures.
Carboxypentylidene Derivatives: Compounds with similar functional groups.
Uniqueness
“(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid” is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
127653-90-1 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)8-4-2-5-12-13-6-1-3-7-16(13)20-18(23)14-9-10-19-11-15(12)14/h1,3,5-7,9-11H,2,4,8H2,(H,20,23)(H,21,22)/b12-5+ |
Clé InChI |
OHOKOCUYERJWFG-LFYBBSHMSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C\CCCC(=O)O)/C3=C(C=CN=C3)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
Synonymes |
Pentanoic acid, 5-(5,6-dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11 -ylidene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



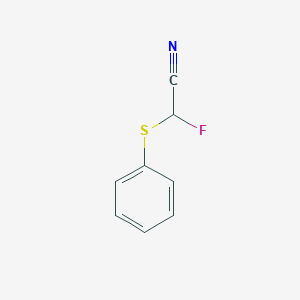

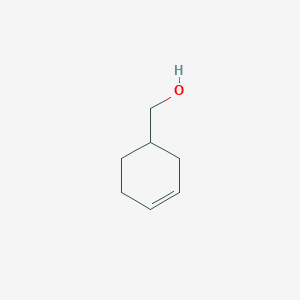
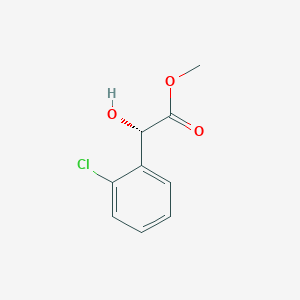
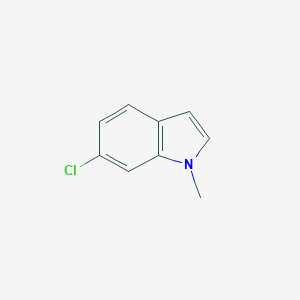
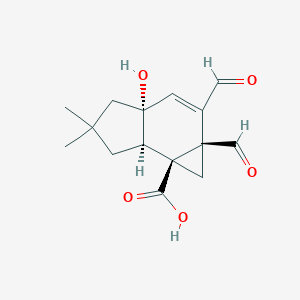
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)

